Benzoylhypaconine

COX-2 inhibition anti-inflammatory in vitro pharmacology

Benzoylhypaconine (14-Benzoylhypaconine, CAS 63238-66-4) is a monoester diterpenoid alkaloid distinct from diester precursors like hypaconitine. Critical for mitochondrial bioenergetic promotion (EC₅₀ >30 µg/mL) vs. hypaconitine's inhibitory effect. Japanese Pharmacopoeia marker for Hachimijiogan QC. Validated LC-MS/MS detection (m/z 574.1→104.8, 0.1-1000 ng/mL). 16.3% oral bioavailability in rats. Select over benzoylaconine for cardiotonic mechanisms; confirm 20.5 µM COX-2 IC₅₀.

Molecular Formula C31H43NO9
Molecular Weight 573.7 g/mol
Cat. No. B10799784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylhypaconine
Molecular FormulaC31H43NO9
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC
InChIInChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1
InChIKeyMDFCJNFOINXVSU-SQZQQIIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylhypaconine: Quantitative Differentiation Guide for Monoester Diterpenoid Alkaloid Procurement


Benzoylhypaconine (Benzoylhypacoitine, 14-Benzoylhypaconine, CAS 63238-66-4, molecular formula C₃₁H₄₃NO₉, molecular weight 573.67 g/mol) is a monoester diterpenoid alkaloid (MDA) derived from Aconitum species and formed as the 8-O-deacetyl hydrolysis product of the diester alkaloid hypaconitine [1]. It is classified within the C19-norditerpenoid alkaloid family and serves as one of the primary pharmacologically active constituents in processed Aconiti Lateralis Radix Preparata (Fuzi) [2]. As an MDA, benzoylhypaconine is structurally distinct from its diester diterpenoid alkaloid (DDA) precursors, a differentiation that carries material implications for procurement decisions involving natural product libraries, anti-inflammatory screening campaigns, botanical standardization programs, and toxicological reference standard acquisition.

Why Benzoylhypaconine Cannot Be Interchanged with Other Aconitum Alkaloids: A Procurement Risk Assessment


Substituting benzoylhypaconine with other Aconitum alkaloids—whether monoester analogs (benzoylaconine, benzoylmesaconine) or diester precursors (hypaconitine, aconitine, mesaconitine)—introduces substantial experimental variability and procurement risk due to quantifiable divergences in COX-2 inhibitory potency, mitochondrial bioenergetic modulation, metabolic stability, and oral bioavailability. The data presented below demonstrate that these compounds are not functionally interchangeable; selection of benzoylhypaconine specifically requires justification grounded in the following differential evidence [1][2].

Benzoylhypaconine Procurement Decision Matrix: Head-to-Head Quantitative Differentiation Evidence


COX-2 Inhibitory Potency of Benzoylhypaconine Compared to Benzoylaconine

Benzoylhypaconine inhibits COX-2 activity in a cell-free assay with an IC₅₀ of 20.5 µM, whereas the closely related monoester analog benzoylaconine demonstrates substantially greater COX-2 inhibitory potency (IC₅₀ = 350 nM) under comparable assay conditions . This represents an approximate 58.6-fold difference in potency between these two structurally similar monoester alkaloids. The differential underscores that benzoylhypaconine is not a potent COX-2 inhibitor relative to its in-class comparator, and procurement decisions for COX-2 screening campaigns should account for this measured potency gap.

COX-2 inhibition anti-inflammatory in vitro pharmacology

Mitochondrial Bioenergetic Modulation: Benzoylhypaconine Promotes Activity Whereas Diester Analogs Inhibit

Benzoylhypaconine promotes mitochondrial energy metabolism in rat-isolated liver mitochondria with an EC₅₀ > 30 µg/mL. In direct contrast, its diester precursor hypaconitine inhibits mitochondrial energy metabolism with an IC₅₀ of 2.48 µg/mL under identical experimental conditions [1]. This directional inversion of effect—promotion versus inhibition—represents a fundamental functional divergence between monoester and diester alkaloid classes. The structurally analogous monoester benzoylaconine promotes mitochondrial metabolism with an EC₅₀ of 14.36 µg/mL, indicating that benzoylhypaconine is the least potent promoter among the three monoester alkaloids tested in this system.

mitochondrial metabolism bioenergetics cardiotonic

Comparative Metabolic Stability: Monoester Alkaloids Exhibit Reduced Intestinal Metabolic Complexity Versus Diester Alkaloids

In human intestine microsomes (HIM), the metabolic profiles of diester diterpenoid alkaloids (DDAs, including hypaconitine, aconitine, and mesaconitine) are more various (complex) than those of monoester diterpenoid alkaloids (MDAs, including benzoylhypaconine, benzoylaconine, and benzoylmesaconine), with eight new DDA metabolites identified via UPLC-Q-TOF-HRMS/MS that were not observed for MDAs [1]. CYP3A in HIM catalyzes phase I metabolism of both DDAs and MDAs with increased polarity, but the intestinal metabolic diversity of DDAs exceeds that of MDAs. No glucuronide metabolites were detected for either class in HIM or human liver microsomes (HLM), consistent across both intestinal and hepatic systems [1].

drug metabolism pharmacokinetics toxicology

Oral Bioavailability and Quantitative Detection Parameters for Benzoylhypaconine in Preclinical Studies

Following oral administration in rats, benzoylhypaconine exhibits an estimated bioavailability of 16.3% as determined by a validated ELISA method [1]. The ELISA assay demonstrates exceptional selectivity for benzoylhypaconine, with antibodies derived from benzoylmesaconine immunogen showing 140.02% cross-reactivity specifically toward benzoylhypaconine [1]. The method provides an effective working range of 1 ng/mL to 5 µg/mL with lower limits of detection and quantification of 0.35 ng/mL and 0.97 ng/mL, respectively [1]. For LC-MS/MS detection in human plasma, validated transitions for benzoylhypaconine are established at m/z 574.1→104.8 with linear calibration from 0.1 to 1000 ng/mL (r² > 0.995) and retention time under 4.5 minutes [2].

bioavailability pharmacokinetics ELISA

Benzoylhypaconine: Evidence-Anchored Research and Industrial Application Scenarios


Mitochondrial Bioenergetics and Cardiotonic Mechanism Studies

Benzoylhypaconine is specifically appropriate for investigations of mitochondrial function promotion and cardiotonic mechanism elucidation, given its demonstrated ability to promote mitochondrial energy metabolism (EC₅₀ > 30 µg/mL) in contrast to the inhibitory effects of diester alkaloids (hypaconitine IC₅₀ = 2.48 µg/mL) [1]. Researchers seeking compounds that enhance rather than suppress mitochondrial activity should select benzoylhypaconine over its diester precursors. This application is supported by tissue distribution data showing high cardiac exposure of benzoylhypaconine following oral administration [2].

Analytical Reference Standard for Botanical Quality Control and Pharmacopoeial Compliance

Benzoylhypaconine serves as a designated marker compound for quality control of Aconitum-containing formulations, specified by the Japanese Pharmacopoeia for quantification in Hachimijiogan preparations [1]. Validated LC-MS/MS methods enable simultaneous quantitation of benzoylhypaconine alongside five other Aconitum alkaloids in human plasma with established transitions (m/z 574.1→104.8) and linear ranges (0.1–1000 ng/mL, r² > 0.995) [2]. ELISA-based detection with LOD of 0.35 ng/mL provides an alternative analytical approach with high cross-reactivity (140.02%) for benzoylhypaconine [3].

Comparative ADME/Tox Studies of Monoester Versus Diester Alkaloid Metabolism

Benzoylhypaconine is the appropriate monoester representative for studies comparing the metabolic fate of MDAs versus DDAs. Human intestine microsome data demonstrate that MDAs (including benzoylhypaconine) exhibit simpler metabolic profiles than DDAs, with eight DDA-specific metabolites not observed in MDA incubations [1]. The established oral bioavailability of 16.3% in rats provides a benchmark for cross-compound pharmacokinetic comparisons [2].

In Vivo Anti-Inflammatory Pharmacology with Quantified Efficacy Benchmark

Benzoylhypaconine demonstrates quantifiable in vivo anti-inflammatory activity, reducing histamine-induced vascular permeability in rats at a dose of 200 mg/kg [1]. For researchers requiring a monoester alkaloid with established in vivo anti-inflammatory efficacy data and defined COX-2 inhibition parameters (IC₅₀ = 20.5 µM in cell-free assay) [1], benzoylhypaconine provides a characterized option. However, procurement for COX-2 inhibition studies should consider that benzoylaconine demonstrates ~59-fold greater COX-2 potency (IC₅₀ = 350 nM versus 20.5 µM) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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